Phenoxy Ether Bridge vs. Direct Phenyl-Ethane Bond: Molecular Weight, Formula, and Predicted Physicochemical Property Comparison
2-(4-Methoxyphenoxy)ethane-1-sulfonamide incorporates a phenoxy ether bridge (Ar–O–CH₂–) that is absent in the closest non-ether analog, 2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS 76653-15-1). The presence of the ether oxygen increases molecular weight by 16 g/mol (231.27 vs. 215.27) and alters the molecular formula from C₉H₁₃NO₃S to C₉H₁₃NO₄S, reflecting the addition of one oxygen atom . The target compound has a predicted density of 1.294 ± 0.06 g/cm³ and predicted boiling point of 423.0 ± 51.0 °C, whereas no experimental or predicted density or boiling point data are publicly available for the non-ether analog . The ether oxygen introduces a hydrogen-bond acceptor site and increases conformational flexibility at the linkage, which is expected to influence solubility in polar media and target-binding geometry . Furthermore, the target compound is routinely supplied at 97–98% purity, versus 95% for the non-ether analog, representing a measurable quality specification difference .
| Evidence Dimension | Molecular weight, molecular formula, predicted density, predicted boiling point, commercial purity |
|---|---|
| Target Compound Data | MW: 231.27 g/mol; Formula: C₉H₁₃NO₄S; Predicted density: 1.294 ± 0.06 g/cm³; Predicted BP: 423.0 ± 51.0 °C; Purity: 97–98% |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)ethane-1-sulfonamide (CAS 76653-15-1): MW 215.27 g/mol; Formula: C₉H₁₃NO₃S; Density: not reported; BP: not reported; Purity: 95% |
| Quantified Difference | ΔMW = +16 g/mol (+7.4%); presence vs. absence of one ether oxygen atom; ΔPurity = +2–3 percentage points (97–98% vs. 95%) |
| Conditions | Predicted properties from Chemsrc database (density and boiling point calculated by ACD/Labs or analogous software); purity specifications from vendor certificates of analysis |
Why This Matters
The 16 g/mol mass difference and distinct molecular formula ensure that the target compound and its non-ether analog are analytically distinguishable by LCMS or elemental analysis, while the 2–3 percentage point purity advantage reduces the burden of purification for sensitive downstream applications such as parallel library synthesis or biophysical assays.
